molecular formula C15H12N2OS B1222881 N-(1,3-benzothiazol-2-yl)-N-methylbenzamide

N-(1,3-benzothiazol-2-yl)-N-methylbenzamide

Cat. No. B1222881
M. Wt: 268.3 g/mol
InChI Key: HZIHROTYRLKEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)-N-methylbenzamide is a member of benzothiazoles.

Scientific Research Applications

Antiproliferative Activity in Cancer Research

N-(1,3-benzothiazol-2-yl)-N-methylbenzamide derivatives have shown significant antiproliferative activity against human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. One of the compounds, identified as 1k, displayed a notable proapoptotic effect, especially against MCF-7 cancer cells, indicating its potential as a therapeutic agent in cancer treatment (Corbo et al., 2016).

Discovery of Kinesin Spindle Protein Inhibitors

A compound from a series of novel kinesin spindle protein (KSP) inhibitors, closely related to N-(1,3-benzothiazol-2-yl)-N-methylbenzamide, demonstrated excellent biochemical potency and pharmaceutical properties. This compound effectively arrested cells in mitosis, leading to the formation of monopolar spindle phenotypes characteristic of KSP inhibition and induced cellular death, showing promise as an anticancer agent (Theoclitou et al., 2011).

Antibacterial and Entomological Activities

A series of derivatives containing N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines demonstrated significant antibacterial and entomological activities, such as antifeedant, acaricidal, contact toxicity, and stomach toxicity, highlighting their potential in pharmaceutical and agricultural applications (Chaudhary et al., 2011).

Rhenium(I) Complexes with Benzothiazole-Thiourea Derivatives

The reaction of benzothiazole derivatives with [Re(CO)5Cl] led to the formation of neutral complexes which have potential applications in medicinal and coordination chemistry (Schoultz et al., 2016).

Optical, Thermal, and Biological Studies

Studies on heterocyclic compounds like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide have shown interesting optical, thermal, and biological properties. These compounds exhibited antibacterial and antifungal activities and showed potential for Nonlinear Optical (NLO) applications, indicating their versatility in different scientific fields (Prabukanthan et al., 2020).

Diuretic Activity

Compounds like N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide showed significant in vivo diuretic activity, making them potential candidates for medical applications related to diuresis (Yar & Ansari, 2009).

properties

Product Name

N-(1,3-benzothiazol-2-yl)-N-methylbenzamide

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-methylbenzamide

InChI

InChI=1S/C15H12N2OS/c1-17(14(18)11-7-3-2-4-8-11)15-16-12-9-5-6-10-13(12)19-15/h2-10H,1H3

InChI Key

HZIHROTYRLKEHQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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